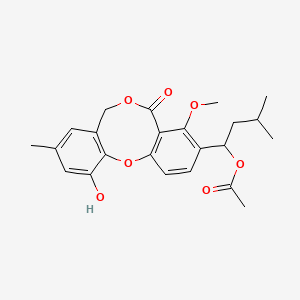

Purpactin A

Description

Structure

3D Structure

Properties

CAS No. |

133806-59-4 |

|---|---|

Molecular Formula |

C23H26O7 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1 |

InChI Key |

NUYFKDBCHFKOBT-IBGZPJMESA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2 |

Synonyms |

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one AS 186b AS-186b purpactin A vermixocin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Purpactin A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin A, a polyketide metabolite produced by various fungi, notably Penicillium purpurogenum, has garnered significant interest for its biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor units, key intermediates, and transformative steps. The information presented is based on isotopic labeling studies that have elucidated the polyketide origin of this complex molecule. This document includes a proposed biosynthetic pathway, a summary of the experimental evidence, and detailed protocols for key experiments, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, polyketides represent a major class with a wide range of applications, including antibiotics, antifungals, and cholesterol-lowering agents. This compound, a member of the penicillide class of compounds, is a polyketide produced by fungi such as Penicillium purpurogenum. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification, making it a potential candidate for the development of anti-atherosclerotic drugs.

The elucidation of the biosynthetic pathway of this compound is fundamental for several reasons. It provides insights into the enzymatic machinery responsible for the construction of its unique dibenzodioxocinone core. Furthermore, this knowledge can be leveraged for the genetic engineering of the producing organisms to enhance the production of this compound or to create novel derivatives with improved pharmacological properties. This guide synthesizes the available scientific literature to present a detailed account of the biosynthetic route to this compound.

The Polyketide Origin of this compound

The biosynthesis of this compound proceeds through the polyketide pathway, a major route for the formation of a wide array of fungal secondary metabolites. Isotopic labeling experiments have been instrumental in confirming the polyketide origin of the this compound backbone.

Precursor Incorporation Studies

Feeding experiments using ¹³C-labeled precursors, such as sodium acetate and L-methionine, have provided definitive evidence for the building blocks of the this compound molecule. These studies have shown that the carbon skeleton of this compound is derived from the condensation of acetate units, with the methyl branches originating from the S-methyl group of methionine.

Specifically, the biosynthesis is proposed to start from a single octaketide chain, which is assembled by a polyketide synthase (PKS) enzyme. This octaketide chain subsequently undergoes a series of modifications, including cyclization, oxidation, and methylation, to yield the complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the results of isotopic labeling experiments and the isolation of related metabolites, a plausible biosynthetic pathway for this compound has been proposed. A key intermediate in this pathway is Purpactin B.

The proposed pathway can be summarized in the following key steps:

-

Polyketide Chain Assembly: A Type I iterative polyketide synthase (PKS) catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.

-

Cyclization and Aromatization: The octaketide chain undergoes intramolecular aldol condensations and subsequent aromatization reactions to form a benzophenone intermediate.

-

Oxidative Spirocyclization: The benzophenone intermediate undergoes an oxidative spirocyclization to form the spirobenzofuran-1,2'-cyclohexa-3',5'-diene-2',3-dione core structure of Purpactin B.

-

Rearrangement and Acetylation: Purpactin B serves as a direct precursor to this compound. This transformation involves a rearrangement of the spirocyclic system to form the characteristic dibenzo[b,g][1][2]dioxocin-5(7H)-one ring system of this compound, followed by an acetylation event.[3]

The proposed biosynthetic relationship between Purpactin B and this compound highlights a fascinating enzymatic transformation and provides a target for further biochemical investigation.[3]

Diagram of the Proposed Biosynthetic Pathway

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the biosynthesis of this compound, such as enzyme kinetics, absolute production titers under specific fermentation conditions, or precise precursor-to-product conversion ratios. The primary literature focuses on the elucidation of the pathway through qualitative isotopic labeling studies. Further research is required to quantify the efficiency of the biosynthetic pathway and to identify potential bottlenecks for targeted strain improvement.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on classical natural product chemistry techniques, particularly isotopic labeling studies followed by NMR analysis. Below are generalized protocols based on the methodologies typically employed in such studies.

General Fermentation of Penicillium purpurogenum

Objective: To cultivate Penicillium purpurogenum for the production of this compound.

Materials:

-

Penicillium purpurogenum strain (e.g., ATCC 9643)

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production culture medium (e.g., a defined or complex medium optimized for secondary metabolite production)

-

Sterile flasks and incubator shaker

Protocol:

-

Strain Activation: Inoculate a PDA plate with a stock culture of P. purpurogenum. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

-

Seed Culture: Inoculate a flask containing sterile seed culture medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). Incubate under the same conditions as the seed culture for 7-14 days.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth and the mycelium separately with an organic solvent such as ethyl acetate. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Isotopic Labeling Experiment

Objective: To determine the biosynthetic precursors of this compound using ¹³C-labeled substrates.

Materials:

-

Established production culture of P. purpurogenum

-

Sterile solutions of ¹³C-labeled precursors (e.g., [1-¹³C]sodium acetate, [2-¹³C]sodium acetate, [¹³CH₃]-L-methionine)

-

Control (unlabeled) precursors

Protocol:

-

Precursor Feeding: To parallel production cultures, add sterile solutions of the ¹³C-labeled precursors at a specific time point during the fermentation (e.g., after 2-3 days of growth, at the onset of secondary metabolism). A control culture without labeled precursors should also be maintained.

-

Continued Fermentation: Continue the fermentation for a further 5-10 days to allow for the incorporation of the labeled precursors into this compound.

-

Extraction and Purification: Harvest the cultures and extract the secondary metabolites as described in Protocol 5.1. Purify this compound from the crude extract using chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

-

NMR Analysis: Analyze the purified ¹³C-labeled and unlabeled this compound samples by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectra to identify the enriched carbon atoms in the labeled sample, which reveals the incorporation pattern of the precursor.

Experimental Workflow Diagram

Future Perspectives

The elucidation of the biosynthetic pathway of this compound from polyketide precursors provides a solid foundation for further research. The next logical steps in this field include:

-

Identification of the Biosynthetic Gene Cluster: Genome sequencing of Penicillium purpurogenum and subsequent bioinformatic analysis are required to identify the gene cluster responsible for this compound biosynthesis. This will allow for the characterization of the PKS and other key enzymes involved in the pathway.

-

Enzymatic Studies: In vitro characterization of the enzymes from the biosynthetic gene cluster will provide detailed mechanistic insights into the individual steps of the pathway, particularly the intriguing rearrangement of Purpactin B to this compound.

-

Metabolic Engineering: With the identification of the gene cluster, metabolic engineering strategies can be employed to increase the production of this compound. This could involve overexpression of the entire gene cluster, promoter engineering, or inactivation of competing pathways.

-

Combinatorial Biosynthesis: The enzymes from the this compound pathway could be used in combinatorial biosynthesis approaches to generate novel penicillide analogs with potentially improved biological activities.

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of the intricate chemistry catalyzed by polyketide synthases and tailoring enzymes. The pathway proceeds from a linear octaketide chain through a spirocyclic intermediate, Purpactin B, to the final dibenzodioxocinone product. While the fundamental steps have been outlined through isotopic labeling studies, the genetic and enzymatic basis of this pathway remains to be fully explored. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to harness its potential for therapeutic applications.

References

- 1. Activation of the Silent Secondary Metabolite Production by Introducing Neomycin-Resistance in a Marine-Derived Penicillium purpurogenum G59 [mdpi.com]

- 2. Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities [mdpi.com]

A Technical Guide to the Biological Activity of Purpactin A on Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Purpactin A, a natural compound produced by Penicillium purpurogenum, with a specific focus on its effects on cholesterol metabolism. This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol homeostasis. This guide details its mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and illustrates the biochemical pathways involved.

Core Mechanism: Inhibition of ACAT

The primary mechanism by which this compound influences cholesterol metabolism is through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol with long-chain fatty acids, forming cholesteryl esters.[1] This process is crucial for storing excess cholesterol within intracellular lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. By inhibiting ACAT, this compound directly reduces the cell's capacity to store cholesterol, which has significant downstream consequences for lipid homeostasis.

This compound's inhibitory action has been demonstrated both in enzymatic assays using isolated liver microsomes and in cell-based assays with macrophages.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its related compounds, Purpactin B and C, has been quantified against ACAT activity from rat liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Source Organism | Assay System | IC50 (µM) |

| This compound | Penicillium purpurogenum | Rat Liver Microsomes | 121 - 126 |

| Purpactin B | Penicillium purpurogenum | Rat Liver Microsomes | 121 - 126 |

| Purpactin C | Penicillium purpurogenum | Rat Liver Microsomes | 121 - 126 |

| Data sourced from Tomoda et al. (1991).[2][3] |

In addition to the enzymatic inhibition, this compound has been shown to inhibit the formation of cholesterol esters within living J774 macrophages, confirming its activity in a cellular context.[2][3]

Signaling Pathways and Logical Relationships

Direct Inhibition of Cholesterol Esterification

This compound exerts its primary effect by directly blocking the ACAT enzyme. This action interrupts the conversion of free cholesterol and Acyl-CoA into cholesteryl esters, the stored form of cholesterol. This leads to a decrease in the size and number of lipid droplets within the cell.

References

Purpactin A: A Technical Guide to Molecular Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target identification and validation of Purpactin A, a natural product isolated from Penicillium purpurogenum. This document details the experimental methodologies and quantitative data that have led to the conclusive identification of acyl-CoA:cholesterol acyltransferase (ACAT) as the primary molecular target of this compound.

Introduction

This compound is a bioactive secondary metabolite that has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. The accumulation of cholesteryl esters in macrophages is a hallmark of atherosclerosis development. Therefore, inhibitors of ACAT, such as this compound, represent a promising therapeutic strategy for the management of hypercholesterolemia and atherosclerosis. This guide will detail the scientific journey from the discovery of this compound's biological activity to the validation of its molecular target.

Quantitative Data Summary

The inhibitory activity of this compound and its analogues (Purpactin B and C) against ACAT was determined using an enzymatic assay with rat liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (µM) against ACAT |

| This compound | 121-126[1][2] |

| Purpactin B | 121-126[1][2] |

| Purpactin C | 121-126[1][2] |

Molecular Target Identification Workflow

The identification of ACAT as the molecular target of this compound followed a systematic workflow involving both biochemical and cell-based assays.

Caption: Workflow for the identification of ACAT as the target of this compound.

Experimental Protocols

ACAT Enzymatic Assay (In Vitro)

This protocol describes the determination of ACAT inhibitory activity using rat liver microsomes as the enzyme source.

Materials:

-

Rat liver microsomes

-

[1-14C]Oleoyl-CoA

-

Cholesterol

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

-

Organic solvents for TLC (e.g., hexane/diethyl ether/acetic acid)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

-

Add the rat liver microsome preparation to the reaction mixture.

-

Introduce varying concentrations of this compound or the vehicle control to the mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a mixture of chloroform/methanol.

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from unesterified cholesterol and other lipids using thin-layer chromatography (TLC).

-

Scrape the spots corresponding to cholesteryl esters from the TLC plate.

-

Quantify the radioactivity of the scraped spots using a liquid scintillation counter.

-

Calculate the percentage of inhibition of ACAT activity for each concentration of this compound and determine the IC50 value.

Cholesterol Ester Formation Assay (Cell-Based)

This protocol details the validation of this compound's ACAT inhibitory activity in a cellular context using J774 macrophages.

Materials:

-

J774 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[1-14C]Oleic acid complexed to BSA

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Culture J774 macrophages in multi-well plates until they reach a suitable confluency.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control in the culture medium for a specified duration.

-

Add [1-14C]oleic acid-BSA complex to the culture medium and incubate for a period that allows for significant cholesterol ester formation (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total cellular lipids using appropriate organic solvents.

-

Separate the cellular lipids, including cholesteryl esters, by thin-layer chromatography.

-

Identify and scrape the cholesteryl ester spots from the TLC plate.

-

Quantify the amount of radiolabeled cholesteryl ester using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Calculate the inhibition of cholesterol ester formation at each this compound concentration and determine the cellular IC50 value.

ACAT Signaling Pathway and this compound's Mechanism of Action

Acyl-CoA:cholesterol acyltransferase (ACAT) plays a pivotal role in cellular cholesterol metabolism. By converting free cholesterol into cholesteryl esters for storage in lipid droplets, ACAT prevents the cytotoxic effects of excess free cholesterol. In the context of atherosclerosis, the uptake of modified low-density lipoprotein (LDL) by macrophages leads to an accumulation of intracellular cholesterol, which in turn activates ACAT. The resulting formation of cholesteryl ester-laden foam cells is a critical step in the development of atherosclerotic plaques. This compound, by directly inhibiting ACAT, blocks this process.

Caption: Inhibition of the ACAT pathway by this compound in macrophages.

Validation of ACAT as the Molecular Target

The validation of ACAT as the bona fide target of this compound is supported by the strong correlation between its in vitro enzymatic inhibition and its in-cell activity. The ability of this compound to inhibit cholesterol ester formation in J774 macrophages demonstrates that it can penetrate the cell membrane and engage its intracellular target.[2] Further structure-activity relationship studies on this compound derivatives have provided additional evidence for the specific interaction with ACAT.

The workflow for target validation is a crucial step to confirm the physiological relevance of the identified target.

Caption: Workflow for the validation of ACAT as the molecular target of this compound.

Conclusion

The comprehensive data presented in this guide unequivocally identifies acyl-CoA:cholesterol acyltransferase (ACAT) as the primary molecular target of this compound. The consistent inhibitory activity observed in both biochemical and cell-based assays, coupled with its potential therapeutic implications in atherosclerosis, underscores the importance of this compound as a valuable chemical probe for studying ACAT biology and as a lead compound for the development of novel anti-atherosclerotic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework for further investigation and development of this compound and its analogues.

References

Natural Analogs of Purpactin A: A Technical Guide to Purpactin B and Purpactin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpactin B and Purpactin C, the natural analogs of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Purpactin A. These compounds, isolated from Penicillium purpurogenum, represent a class of secondary metabolites with potential applications in biomedical research and drug development. This document collates the available scientific data on their structure, biological activity, and the methodologies used for their study.

Introduction

Purpactins A, B, and C are a series of structurally related natural products first isolated from the soil fungus Penicillium purpurogenum FO-608.[1] They were identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its storage in lipid droplets. By modulating cholesterol metabolism, ACAT inhibitors have been investigated for their potential in treating hypercholesterolemia and atherosclerosis. While this compound is the most studied of the trio, its analogs, Purpactin B and C, possess comparable biological activity and are of significant interest for structure-activity relationship studies and as starting points for the development of novel therapeutic agents. This guide focuses on the available technical data for Purpactin B and C, providing a comparative context with this compound where appropriate.

Chemical Structures and Properties

Purpactin B and C share a core structural motif with this compound, with key differences in their functional groups. The chemical structures of this compound, B, and C have been elucidated through spectroscopic analyses.

Table 1: Chemical Structures and Properties of Purpactins A, B, and C

| Compound | Molecular Formula | Molecular Weight | Chemical Structure |

| This compound | C₂₃H₂₆O₇ | 414.45 g/mol | [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate |

| Purpactin B | C₂₃H₂₆O₇ | 414.45 g/mol | 5-[1-acetoxy-3-methylbutyl]-6'-hydroxymethyl-4-methoxy-4'-methylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3-dione |

| Purpactin C | C₂₃H₂₄O₇ | 412.43 g/mol | 5-[1-acetoxy-3-methylbutyl]-6'-formyl-4-methoxy-4'-methylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3-dione |

Biological Activity

The primary reported biological activity of Purpactins B and C is the inhibition of ACAT. The inhibitory activities of Purpactins A, B, and C against ACAT were found to be comparable.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Purpactins inhibit ACAT activity in an enzyme assay system using rat liver microsomes. The IC₅₀ values for Purpactins A, B, and C are all in the micromolar range, indicating similar potency.

Table 2: In Vitro ACAT Inhibition by Purpactins A, B, and C

| Compound | IC₅₀ (µM) | Enzyme Source |

| This compound | 121 - 126 | Rat Liver Microsomes[1] |

| Purpactin B | 121 - 126 | Rat Liver Microsomes[1] |

| Purpactin C | 121 - 126 | Rat Liver Microsomes[1] |

Antimicrobial and Cytotoxic Activities

Experimental Protocols

The following sections detail the general methodologies for the production, isolation, and biological evaluation of Purpactins B and C, based on the original research by Tomoda et al. (1991). It is important to note that these are reconstructions based on the published descriptions and may require optimization.

Production and Isolation of Purpactins

The production of Purpactins is achieved through the fermentation of Penicillium purpurogenum FO-608.

Caption: Workflow for the production and isolation of Purpactins B and C.

Methodology:

-

Fermentation: Penicillium purpurogenum FO-608 is cultured in a suitable seed medium for approximately 2 days at 27°C. The seed culture is then used to inoculate a production medium, and fermentation is carried out for 7 days at 27°C with shaking.

-

Extraction: The culture broth is filtered to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to silica gel column chromatography. Fractions containing the Purpactins are further purified by High-Performance Liquid Chromatography (HPLC) to yield pure Purpactin B and Purpactin C.[1]

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of cholesteryl esters from cholesterol and oleoyl-CoA by ACAT.

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purpactin A Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis, and its dysregulation is implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Consequently, ACAT has emerged as a significant therapeutic target for drug discovery. Purpactin A, a natural product isolated from Penicillium purpurogenum, has been identified as an inhibitor of ACAT activity. These application notes provide a detailed protocol for assaying the inhibitory effect of this compound on ACAT activity, intended for researchers and professionals in drug development.

Data Presentation

The inhibitory activity of this compound and its derivatives on ACAT is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for Purpactins A, B, and C against ACAT from rat liver microsomes.

| Compound | IC50 (µM)[1] | Source of ACAT[1] |

| This compound | ~121-126 | Rat Liver Microsomes |

| Purpactin B | ~121-126 | Rat Liver Microsomes |

| Purpactin C | ~121-126 | Rat Liver Microsomes |

Signaling Pathway

ACAT plays a pivotal role in cellular cholesterol metabolism by converting free cholesterol into a storable form, cholesteryl esters. This prevents the cytotoxic effects of excess free cholesterol. This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT. The precise mechanism of inhibition (e.g., competitive, non-competitive) by this compound has not been fully elucidated but it is understood to interact with the enzyme to reduce its catalytic efficiency.

References

Application Note: Preparation and Handling of Purpactin A Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of Purpactin A stock solutions in Dimethyl Sulfoxide (DMSO). It includes information on the physicochemical properties of this compound, step-by-step instructions for creating stock solutions, and guidelines for its application in cell-based assays.

Introduction

This compound is a natural product isolated from Penicillium purpurogenum that functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] The ACAT enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3][4] By inhibiting ACAT, this compound prevents this storage, leading to an increase in intracellular free cholesterol levels. This mechanism makes this compound a valuable tool for studying cholesterol metabolism and its role in various diseases, including atherosclerosis and certain cancers.[3][4]

Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results. Due to its hydrophobicity, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted to a working concentration in aqueous media for experiments.

Physicochemical Properties of this compound

The key properties of this compound are summarized in the table below. This information is essential for accurate calculations and preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₇ | PubChem |

| Molecular Weight | 414.4 g/mol | PubChem |

| CAS Number | 133806-59-4 | PubChem |

| Appearance | Solid (typically a powder or film) | General |

| Primary Mechanism | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor | [1] |

Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment

-

This compound (solid)

-

Anhydrous/Molecular biology grade DMSO

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials

-

Pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve compounds)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Preparation Protocol

-

Pre-weighing Preparation: Before opening the vial, centrifuge the this compound container briefly to ensure all the solid material is at the bottom. Some compounds are shipped as a thin film and may appear to be empty.[1]

-

Weighing this compound:

-

Tare the analytical balance with a clean microcentrifuge tube.

-

Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.144 mg of this compound.

-

Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

-

Mass (mg) = 0.001 L × 0.010 mol/L × 414.4 g/mol × 1000 mg/g = 4.144 mg

-

-

Dissolving in DMSO:

-

Add the calculated volume of DMSO to the tube containing the weighed this compound. To make a 10 mM solution with 4.144 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely.

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes may facilitate dissolution.[1]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C. For long-term storage, -80°C is also suitable.

-

When stored properly at -20°C, DMSO stock solutions are generally stable for up to 3 months.[1] Protect from light.

-

Note: Solutions in DMSO do not require filter sterilization as the solvent is inhospitable to microbial growth.

Example Calculations for Stock Solutions

| Desired Stock Concentration | Mass of this compound for 1 mL Stock | Volume of DMSO to Add |

| 1 mM | 0.414 mg | 1 mL |

| 5 mM | 2.072 mg | 1 mL |

| 10 mM | 4.144 mg | 1 mL |

| 20 mM | 8.288 mg | 1 mL |

Application Protocol: Dilution for Cell-Based Assays

This protocol outlines the process for diluting the high-concentration DMSO stock solution into an aqueous cell culture medium for experimental use.

-

Thaw the Stock Solution: Remove one aliquot of the this compound stock solution from the -20°C freezer and thaw it completely at room temperature.

-

Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium or a buffer like PBS.

-

Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

-

Crucial: Add the stock solution directly into the medium and immediately mix by vortexing or gentle inversion. This rapid dispersal helps prevent the compound from precipitating out of the solution.[1]

-

Solvent Control: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or affect experimental outcomes. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

-

-

Handling Precipitation: If a precipitate forms upon dilution into the aqueous medium, it may be possible to redissolve it by vortexing, gentle warming (e.g., in a 37°C water bath), or sonication.[1] Ensure the solution is clear before adding it to cells.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound inhibits the ACAT enzyme located in the endoplasmic reticulum. This enzyme is responsible for converting excess intracellular free cholesterol into a less toxic, storable form, cholesteryl esters. By blocking this pathway, this compound causes an accumulation of free cholesterol within the cell, which can trigger various downstream cellular responses.

Caption: Mechanism of this compound as an ACAT inhibitor.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound, from stock preparation to the final analysis of experimental data.

Caption: Experimental workflow for using this compound.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

Purpactin A Administration in Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A, a metabolite produced by Penicillium purpurogenum, is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] Inhibition of ACAT is a key area of investigation for therapeutic strategies aimed at modulating cellular cholesterol homeostasis and has implications in various diseases, including atherosclerosis and certain cancers. In macrophage foam cells, which are characteristic of atherosclerotic lesions, ACAT1 is the primary isoenzyme responsible for the accumulation of cholesteryl esters.[3][5][6] This document provides detailed application notes and protocols for the administration of this compound in cell culture experiments, with a focus on the J774 macrophage cell line, a common model for studying cholesterol metabolism.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ACAT. By blocking this enzyme, this compound prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can have several downstream consequences, including the activation of cholesterol efflux pathways and modulation of inflammatory responses.[5][7]

References

- 1. Cell culture of J774A.1 cells [protocols.io]

- 2. static.igem.org [static.igem.org]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myeloid Acat1/ Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Detection of Purpactin A in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Purpactin A is a fungal metabolite produced by Penicillium purpurogenum that has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol, a key process in the formation of foam cells associated with atherosclerosis.[4] The potential of this compound as a therapeutic agent necessitates the development of reliable analytical methods for its quantification in biological matrices to support preclinical and clinical research.

Disclaimer: As of the date of this document, specific, validated analytical methods for the detection of this compound in biological samples are not widely published. The following application notes and protocols are presented as recommended starting points based on standard bioanalytical practices for compounds with similar chemical properties. These methods will require optimization and validation by the end-user for their specific application and matrix.

Proposed Analytical Methodologies

Given the chemical structure of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is recommended. LC-MS/MS, in particular, offers the highest sensitivity and selectivity for quantification in complex biological matrices like plasma, serum, and tissue homogenates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for initial screening and for samples where higher concentrations of this compound are expected. It is a cost-effective and widely available technique.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For low-level quantification and high-throughput analysis, LC-MS/MS is the preferred method. Its superior sensitivity and specificity minimize interference from endogenous matrix components.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.

2.1.1 Materials

-

Biological matrix (e.g., plasma, tissue homogenate)

-

This compound certified reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

2.1.2 Protein Precipitation (for Plasma/Serum)

This is a rapid method for sample clean-up.

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA).

-

Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

2.1.3 Solid Phase Extraction (SPE) (for Plasma/Serum and Tissue Homogenates)

SPE provides a cleaner extract than protein precipitation, which can improve assay sensitivity and robustness.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load 100 µL of the biological sample (pre-treated with internal standard and diluted 1:1 with 4% phosphoric acid) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

-

Elution: Elute this compound and the IS with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

HPLC-UV Method Parameters (Hypothetical)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) at an appropriate wavelength |

LC-MS/MS Method Parameters (Hypothetical)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | To be determined by infusion of this compound standard |

| This compound | Hypothetical Q1/Q3 |

| Internal Standard | Hypothetical Q1/Q3 |

Data Presentation

The following tables represent target validation parameters for a robust bioanalytical method for this compound. Actual values must be determined experimentally.

Table 1: Calibration Curve and Linearity (Hypothetical)

| Parameter | Target Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Precision and Accuracy (Hypothetical)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |

| LQC | 3 | ≤ 15% | ≤ 15% | ± 15% |

| MQC | 100 | ≤ 15% | ≤ 15% | ± 15% |

| HQC | 800 | ≤ 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect (Hypothetical)

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | > 80% | 85 - 115% |

| HQC | > 80% | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the analysis of this compound.

This compound Signaling Pathway

This compound inhibits acyl-CoA:cholesterol acyltransferase (ACAT), which is a central enzyme in cellular cholesterol homeostasis. ACAT converts free cholesterol into cholesteryl esters for storage in lipid droplets. In macrophages, this process contributes to the formation of foam cells, a hallmark of atherosclerosis.

Caption: Inhibition of the ACAT pathway by this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Purpactin A ACAT Assays Using Radiolabeled Substrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing radiolabeled substrates in Acyl-CoA: Cholesterol Acyltransferase (ACAT) assays with a focus on the inhibitor Purpactin A. The following sections detail the necessary reagents, step-by-step experimental procedures, and data analysis techniques.

Introduction to ACAT and this compound

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2][3][4] This process is vital for storing excess cholesterol within cells, preventing the cytotoxic effects of free cholesterol accumulation.[1][4][5] In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][5] Due to its role in cholesterol metabolism, ACAT is a significant target for therapeutic intervention in diseases such as atherosclerosis.[3][5]

This compound, a compound produced by Penicillium purpurogenum, has been identified as an inhibitor of ACAT.[6][7] Along with its analogues Purpactin B and C, it has been shown to inhibit ACAT activity in rat liver microsomes.[6] Understanding the inhibitory potential of compounds like this compound is crucial for the development of new therapeutic agents. Radiolabeled substrates provide a sensitive and direct method for measuring ACAT activity and assessing the potency of its inhibitors.

Diagram of the Cellular Cholesterol Esterification Pathway

Caption: Cellular pathway of cholesterol uptake and esterification by ACAT, and the inhibitory action of this compound.

Quantitative Data: Inhibition of ACAT by Purpactins

The inhibitory effects of Purpactins A, B, and C on ACAT activity have been quantified using microsomal enzyme assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | Enzyme Source | Radiolabeled Substrate | IC50 (µM) | Reference |

| This compound | Rat Liver Microsomes | Not Specified | ~121-126 | [6] |

| Purpactin B | Rat Liver Microsomes | Not Specified | ~121-126 | [6] |

| Purpactin C | Rat Liver Microsomes | Not Specified | ~121-126 | [6] |

Experimental Protocols

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which serves as the source of ACAT enzyme.

Materials:

-

Male Wistar rats (150-200 g), fasted overnight

-

0.25 M Sucrose solution, buffered with 3 mM imidazole-HCl, pH 7.4 (ice-cold)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and place it in ice-cold buffered sucrose solution.

-

Mince the liver finely with scissors.

-

Homogenize the minced liver in 3 volumes of ice-cold buffered sucrose solution using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in a minimal volume of buffered sucrose solution.

-

Determine the protein concentration of the microsomal preparation using the Bradford assay.

-

Aliquot the microsomal suspension and store at -80°C until use.

ACAT Activity Assay Using [14C]Oleoyl-CoA

This protocol details the measurement of ACAT activity by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

-

Rat liver microsomal preparation

-

[1-14C]Oleoyl-CoA (specific activity ~50-60 mCi/mmol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Cholesterol solution (in a suitable solvent like acetone or ethanol)

-

This compound stock solution (in DMSO)

-

Chloroform/methanol mixture (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel G)

-

TLC mobile phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Cholesteryl oleate standard

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Microsomal protein (e.g., 100 µg)

-

BSA (e.g., 0.5 mg/mL)

-

Cholesterol (e.g., 50 µM, added from a concentrated stock and briefly sonicated to disperse)

-

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of, for example, 10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly.

-

Add 0.5 mL of water and vortex again to separate the phases.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids.

-

-

TLC Separation:

-

Dry the collected chloroform phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform (e.g., 50 µL).

-

Spot the resuspended extract onto a silica gel TLC plate, alongside a cholesteryl oleate standard.

-

Develop the TLC plate in a chamber pre-equilibrated with the mobile phase (hexane/diethyl ether/acetic acid).

-

Allow the solvent front to migrate to near the top of the plate.

-

Air-dry the plate.

-

-

Quantification:

-

Visualize the cholesteryl oleate spot by exposing the plate to iodine vapor (the standard will be visible).

-

Scrape the silica gel from the area corresponding to the cholesteryl oleate spot into a scintillation vial.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the amount of cholesteryl oleate formed (pmol) based on the specific activity of the [14C]Oleoyl-CoA.

-

Express ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.

-

For inhibition studies, plot the percentage of ACAT activity against the logarithm of the this compound concentration to determine the IC50 value.

Diagram of the Experimental Workflow

Caption: Workflow for the radiolabeled ACAT inhibition assay with this compound.

Concluding Remarks

The use of radiolabeled substrates provides a robust and sensitive method for the in vitro characterization of ACAT inhibitors like this compound. The detailed protocols provided herein offer a foundation for researchers to investigate the mechanism and potency of novel ACAT inhibitors. Careful optimization of reaction conditions, including enzyme concentration, substrate concentration, and incubation time, is recommended to ensure data accuracy and reproducibility. These assays are fundamental in the early stages of drug discovery for hypercholesterolemia and related cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A specific cholesterol metabolic pathway is established in a subset of HCCs for tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low efficacy of Purpactin A in cell-based assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the low efficacy of Purpactin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product isolated from Penicillium purpurogenum. It functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to an accumulation of free cholesterol within the cell. This disruption of cholesterol homeostasis can induce various cellular responses, including Endoplasmic Reticulum (ER) stress and apoptosis.

Q2: I am not seeing the expected cytotoxic or inhibitory effect of this compound in my cell-based assay. What are the potential causes?

Low efficacy of this compound can stem from several factors:

-

Compound Solubility and Stability: this compound is a hydrophobic molecule and may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. It may also be unstable under prolonged incubation at 37°C.

-

Cell Line Specific Effects: The sensitivity to ACAT inhibition can vary significantly between different cell lines.

-

Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, inappropriate incubation times, or interference from media components, can mask the effects of the compound.

-

Compound Quality: The purity and integrity of the this compound sample may be compromised.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds like this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity[1][2].

Q4: How can I determine the optimal concentration of this compound to use in my experiments?

It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting point, based on its reported IC50 value in enzymatic assays (121-126 µM), would be to test a range of concentrations from low micromolar to over 100 µM.

Troubleshooting Guide

Issue 1: Low or No Apparent Activity of this compound

| Possible Cause | Troubleshooting Step | Rationale |

| Poor Solubility in Media | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. 3. Consider using a formulation aid, such as a cyclodextrin, though this should be validated for non-interference with the assay. | Hydrophobic compounds can precipitate in aqueous solutions, reducing their effective concentration. Minimizing the volume of DMSO added and ensuring it is well-mixed can help maintain solubility. |

| Compound Degradation | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and multiple freeze-thaw cycles. 3. Perform a time-course experiment to assess if the compound's effect diminishes over longer incubation periods. | The stability of this compound in solution, particularly at 37°C in culture medium, may be limited. |

| Inappropriate Cell Line | 1. Use a positive control cell line known to be sensitive to ACAT inhibitors, such as J774 macrophages. 2. Test a panel of different cell lines to identify a sensitive model for your research question. | Cellular response to ACAT inhibition is dependent on the cell's cholesterol metabolism and its reliance on cholesterol esterification. |

| Suboptimal Cell Density | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. 2. Avoid both very low and very high cell densities, as this can affect cellular metabolism and drug response. | Cell density can influence the outcome of cell-based assays. |

Issue 2: High Variability Between Replicates

| Possible Cause | Troubleshooting Step | Rationale |

| Inconsistent Compound Dosing | 1. Ensure thorough mixing of the this compound stock solution before preparing dilutions. 2. Use calibrated pipettes and proper pipetting techniques to minimize errors in dosing. 3. Prepare a master mix of the treatment medium to add to replicate wells. | Inaccurate or inconsistent pipetting is a common source of variability in cell-based assays. |

| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the multi-well plate for experimental samples, as these are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | Evaporation from outer wells can lead to increased compound and media component concentrations, affecting cell growth and response. |

| Cell Clumping or Uneven Seeding | 1. Ensure a single-cell suspension is achieved before seeding cells into the plate. 2. Gently swirl the plate in a figure-eight motion after seeding to ensure an even distribution of cells. | Non-uniform cell distribution will lead to variability in the starting cell number per well. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot for ER Stress Markers

This protocol allows for the detection of key proteins involved in the ER stress pathway.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Mechanism of this compound-induced ER stress.

Caption: Troubleshooting workflow for low this compound efficacy.

References

Purpactin A Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Welcome to the technical support center for Purpactin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally derived compound known to be an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1] Like many potent bioactive molecules, this compound is a lipophilic (hydrophobic) compound, which inherently limits its solubility in aqueous solutions such as cell culture media and assay buffers. Its computed XLogP3 value of 4.3 is an indicator of this lipophilicity.[1] Inadequate solubility can lead to precipitation of the compound, resulting in inaccurate dosing, reduced biological activity, and unreliable experimental outcomes.

Q2: Are there any published data on the solubility of this compound in aqueous buffers?

Q3: What are the recommended starting solvents for preparing a this compound stock solution?

Given its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. The most commonly used solvent for this purpose in biological research is dimethyl sulfoxide (DMSO).[2][3][4] Ethanol can also be considered as an alternative.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Issue 1: My this compound is not dissolving in the organic solvent for the stock solution.

-

Solution 1: Gentle Warming. Try gently warming the solution in a water bath (e.g., 37°C). An increase in temperature can sometimes enhance the dissolution of compounds.[1]

-

Solution 2: Sonication. Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help to break up compound aggregates and facilitate solvation.

-

Solution 3: Vortexing. Vigorous vortexing can also help to dissolve the compound.

Issue 2: My this compound precipitates when I dilute the stock solution into my aqueous buffer.

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.

-

Solution 1: Increase the Dilution Factor. The final concentration of the organic solvent in your aqueous buffer is critical. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity.[2][5] To achieve this, you may need to prepare a more concentrated stock solution if your desired final concentration of this compound is high.

-

Solution 2: Use a "Pluronic" Method. When diluting, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

-

Solution 3: Consider Co-solvents. If permissible for your experimental system, the addition of a small amount of a less toxic co-solvent to your aqueous buffer can improve solubility. Examples include polyethylene glycol (PEG) or glycerol.[3]

-

Solution 4: pH Adjustment. For some compounds, altering the pH of the aqueous buffer can improve solubility.[6] However, the effect of pH on this compound's solubility has not been documented, and any pH changes must be compatible with your biological assay.

Issue 3: I am still observing precipitation or getting inconsistent results.

-

Solution 1: Prepare Fresh Dilutions. Do not store dilute aqueous solutions of this compound for extended periods. It is best to prepare fresh dilutions from your organic stock solution immediately before each experiment.

-

Solution 2: Filter the Final Solution. If you suspect micro-precipitates are forming, you can try filtering your final working solution through a 0.22 µm syringe filter. Be aware that this may reduce the actual concentration of the dissolved compound.

-

Solution 3: Re-evaluate the Required Concentration. Determine if it is possible to achieve the desired biological effect at a lower concentration of this compound that is more readily soluble.

Data on Structurally and Functionally Similar Compounds

While specific solubility data for this compound is limited, examining the solubility of other ACAT inhibitors can provide valuable insights. The following table summarizes the solubility of two other ACAT inhibitors, Avasimibe and CI 976, in common organic solvents. This information can serve as a useful reference for selecting an appropriate solvent system for this compound.

| Compound | Molecular Weight ( g/mol ) | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Avasimibe | 501.72 | DMSO | 50.17 | 100 |

| Ethanol | 10.03 | 20 | ||

| CI 976 | 393.57 | DMSO | 39.36 | 100 |

| Ethanol | 19.68 | 50 |

Data sourced from Tocris Bioscience product information for Avasimibe and CI 976.[7]

Experimental Protocols & Workflows

Below are generalized protocols and workflows to guide you in preparing and using this compound in your experiments.

Protocol 1: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use gentle warming (not exceeding 37°C) or sonication for short periods.

-

Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Recommended Workflow for Preparing Working Solutions

The following diagram illustrates a recommended workflow for preparing your final working solutions of this compound in an aqueous buffer.

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting Decision Tree for Solubility Issues

This diagram provides a logical path for troubleshooting solubility problems with this compound.

Caption: Decision tree for troubleshooting this compound solubility.

References

- 1. This compound | C23H26O7 | CID 10341722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]

Technical Support Center: Off-Target Effects of Purpactin A in Cellular Models

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Purpactin A in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] This enzyme is responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis.

Q2: What are off-target effects and why are they a concern?

Off-target effects are interactions of a drug or compound with proteins or molecules other than its intended primary target. These unintended interactions can lead to a variety of cellular responses, including cytotoxicity, altered signaling pathways, and other unexpected phenotypes, which can complicate data interpretation and have implications for therapeutic development.

Q3: Are there any known off-target effects of this compound?

Currently, the scientific literature primarily focuses on the on-target effect of this compound as an ACAT inhibitor.[1][2][3][4] Specific, validated off-target effects of this compound have not been extensively documented. Therefore, it is crucial for researchers to empirically determine and validate any potential off-target effects in their specific cellular model.

Q4: How can I begin to investigate potential off-target effects of this compound?

A systematic approach is recommended. This can include performing dose-response curves for cytotoxicity in your cell line of interest, profiling changes in global gene expression or protein abundance (e.g., RNA-seq or proteomics), and assessing the activity of signaling pathways known to be sensitive to cellular stress or metabolic changes.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity at concentrations expected to only inhibit ACAT.

-

Question: Could this be an off-target effect?

-

Answer: It is possible. While high concentrations of any compound can lead to toxicity, if you observe cell death at or near the IC50 for ACAT inhibition, it could indicate an off-target effect.

-

-

Troubleshooting Steps:

-

Confirm the IC50 in your cell line: The published IC50 values for this compound are often from in vitro enzyme assays or specific cell lines (e.g., J774 macrophages).[1][2] It is important to determine the IC50 for ACAT inhibition in your specific cellular model.

-

Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations, including those below and above the determined IC50 for ACAT inhibition. Assays such as MTT, CellTox-Glo™, or propidium iodide staining can be used.[5][6][7]

-

Include a positive control for cytotoxicity: Use a compound with a known cytotoxic mechanism to validate your assay.

-

Use a rescue experiment: If the cytotoxicity is due to ACAT inhibition, supplementing the media with downstream metabolites might rescue the phenotype. If the toxicity persists, it is more likely an off-target effect.

-

Issue 2: My cells are showing morphological changes that are not typically associated with ACAT inhibition.

-

Question: What could be causing these unexpected morphological changes?

-

Answer: Changes in cell morphology, such as cell rounding, detachment, or cytoskeletal rearrangements, can be indicative of off-target effects on pathways regulating cell structure and adhesion.

-

-

Troubleshooting Steps:

-

Detailed microscopic analysis: Use phase-contrast and fluorescence microscopy to document the morphological changes. Stain for key cytoskeletal components like F-actin (with phalloidin) and microtubules (with anti-tubulin antibodies).

-

Investigate related signaling pathways: Pathways involving Rho family GTPases (Rac, Rho, Cdc42) are central to cytoskeletal dynamics.[8] Consider performing pull-down assays to assess the activation state of these proteins.

-

Compare with other ACAT inhibitors: Treat your cells with other structurally different ACAT inhibitors. If the morphological changes are unique to this compound, it strengthens the evidence for an off-target effect.

-

-

Question: How can I confirm if this is a genuine off-target effect of this compound?

-

Answer: This requires a systematic approach to rule out indirect effects and pinpoint a potential off-target interaction.

-

-

Troubleshooting Steps:

-

Validate the signaling pathway modulation: Use multiple methods to confirm the observation. For example, if you see a change in protein phosphorylation by western blot, you could also use a reporter assay for the downstream transcription factor.

-

Assess direct vs. indirect effects: The effect could be an indirect consequence of cellular stress due to ACAT inhibition. Measure markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress.

-

Consider target identification studies: Advanced techniques like chemical proteomics or affinity-based pulldowns with a derivatized this compound molecule can be used to identify binding partners in an unbiased manner.[9][10]

-

Quantitative Data Summary

| Compound | Target | Assay System | IC50 (µM) | Reference |

| This compound | ACAT | Rat liver microsomes | 121-126 | [1][2] |

| Purpactin B | ACAT | Rat liver microsomes | 121-126 | [2] |